An In-depth Technical Guide to 6-Hydroxypyridazine-3-carboxaldehyde
An In-depth Technical Guide to 6-Hydroxypyridazine-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxypyridazine-3-carboxaldehyde is a heterocyclic organic compound featuring a pyridazine ring substituted with both a hydroxyl and a carboxaldehyde group. This molecule exists in tautomeric equilibrium with its keto form, 6-oxo-1,6-dihydropyridazine-3-carbaldehyde, a crucial consideration for its reactivity and biological interactions.[1][2] The pyridazine and pyridazinone core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities.[3][4][5] This guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and the broader biological context of this compound class.
Chemical Properties and Data
While specific experimental data for 6-Hydroxypyridazine-3-carboxaldehyde is limited, this section compiles available information from chemical suppliers and computational databases.
Identifiers and Nomenclature
The compound is recognized by several names and identifiers, reflecting its structure and tautomeric nature.
| Identifier | Value | Reference |
| CAS Number | 933734-91-9 | [1][6] |
| Molecular Formula | C₅H₄N₂O₂ | [1][6] |
| Molecular Weight | 124.10 g/mol | [1][2][6] |
| IUPAC Name | 6-oxo-1H-pyridazine-3-carbaldehyde | [2] |
| Common Synonyms | 3-Formyl-6-hydroxypyridazine, 6-Formylpyridazin-3-ol | [1] |
| SMILES | O=Cc1ccc(O)nn1 | [1] |
| InChI | InChI=1S/C5H4N2O2/c8-3-4-1-2-5(9)7-6-4/h1-3H,(H,7,9) | [1] |
Physicochemical Properties
Experimental physicochemical data for this specific molecule is not widely published. The table below summarizes known information and highlights data gaps.
| Property | Value | Reference |
| Appearance | Powder | [1] |
| Purity | Technical grade (≥90%) has been reported. | [1] |
| Melting Point | Data not available in cited literature. | |
| Boiling Point | Data not available in cited literature. | |
| Solubility | Data not available in cited literature. | |
| pKa | Data not available in cited literature. |
Computed Physicochemical Properties
The following data are computationally predicted for the tautomer 6-oxo-1H-pyridazine-3-carbaldehyde and provide estimations of its chemical behavior.
| Property | Value | Reference |
| XLogP3 | -0.8 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Exact Mass | 124.027277375 Da | [2] |
| Topological Polar Surface Area | 58.5 Ų | [2] |
Structural Information
A crystal structure has been reported for the monohydrate form of the compound (6-Oxo-1,6-dihydro-pyridazine-3-carbaldehyde monohydrate). In the solid state, the pyridazine ring is essentially planar. The crystal structure is stabilized by intermolecular O-H⋯O and N-H⋯O hydrogen bonds that link the molecules into a chain.[7]
Spectral Data
Experimental Protocols
A specific, detailed synthesis protocol for 6-Hydroxypyridazine-3-carboxaldehyde is not described in the available literature. However, general methods for the synthesis of substituted pyridazines are well-established. Below is a representative protocol based on the reaction of dicarbonyl compounds with hydrazine, a common method for forming the pyridazine ring.
General Protocol: Synthesis of a Fused Pyridazine from a 1,2-Diacyl Compound
This protocol is adapted from a method used to synthesize 5,6-fused ring pyridazines from 1,2-diacylcyclopentadienes (fulvenes) and can be considered a general approach for forming the pyridazine heterocycle.[8]
Objective: To form a pyridazine ring via condensation of a 1,4-dicarbonyl equivalent with hydrazine.
Materials:
-
1,4-dicarbonyl precursor (e.g., a substituted malealdehyde or a suitable fulvene)
-
Hydrazine hydrate (98% or similar)
-
Dichloromethane (DCM)
-
Water (deionized)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolution: Dissolve the dicarbonyl precursor in a suitable organic solvent like dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Hydrazine Addition: While stirring at room temperature, add an excess of hydrazine hydrate (e.g., 2-3 molar equivalents) to the solution.
-
Reaction: Allow the reaction to stir at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically left to proceed for 12-24 hours.[8]
-
Workup:
-
Quench the reaction by adding a significant volume of water to the flask.
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Extract the aqueous layer multiple times with dichloromethane (e.g., 3 x 20 mL).[8]
-
Combine the organic layers.
-
-
Drying and Filtration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Solvent Removal: Remove the solvent (dichloromethane) from the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Biological and Pharmacological Context
While the specific biological activities of 6-Hydroxypyridazine-3-carboxaldehyde have not been reported, the pyridazine and pyridazinone scaffolds are present in numerous compounds with significant and diverse pharmacological properties. This makes the title compound and its derivatives interesting candidates for biological screening and drug development programs.
The pyridazine nucleus is considered a "wonder nucleus" in medicinal chemistry because its derivatives have been shown to exhibit nearly all types of biological activities.[3] These activities include, but are not limited to:
-
Anti-inflammatory and Analgesic: Many pyridazinone derivatives have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs) with low ulcerogenic potential.[3][5]
-
Antimicrobial: This class of compounds has demonstrated broad-spectrum activity, including antibacterial, antifungal, and antiviral effects.[3][4]
-
Anticancer: Certain pyridazine derivatives have shown promise as anticancer agents.[3][4]
-
Cardiovascular: Activities such as antihypertensive, antiplatelet, and vasodilatory effects are well-documented for this scaffold.[3][4][5]
-
Anticonvulsant: A large number of studies have demonstrated the efficacy of pyridazine derivatives in models of epilepsy.[5][9]
-
Agrochemical: Some pyridopyridazine derivatives have been developed as biodegradable agrochemicals with molluscicidal activity.[10]
Conclusion
6-Hydroxypyridazine-3-carboxaldehyde is a functionalized heterocyclic compound of interest due to the established pharmacological importance of the pyridazine scaffold. Currently, there is a significant lack of published experimental data regarding its specific physicochemical properties, spectral characteristics, and biological activity. The information available is largely based on supplier data and computational models. The provided general synthesis protocol offers a viable starting point for its preparation in a laboratory setting. Given the wide range of activities associated with this chemical class, 6-Hydroxypyridazine-3-carboxaldehyde represents a promising, yet underexplored, molecule for further investigation in medicinal chemistry and drug discovery.
References
- 1. 6-Hydroxypyridazine-3-carboxaldehyde | CymitQuimica [cymitquimica.com]
- 2. 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde | C5H4N2O2 | CID 37818559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sarpublication.com [sarpublication.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. scbt.com [scbt.com]
- 7. 6-Oxo-1,6-dihydro-pyridazine-3-carbaldehyde monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 9. rjptonline.org [rjptonline.org]
- 10. benthamdirect.com [benthamdirect.com]
